(R)-tert-butyl 3-ethylpiperazine-1-carboxylate
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Overview
Description
®-tert-butyl 3-ethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in research and development, particularly in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
The synthesis of ®-tert-butyl 3-ethylpiperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms with a tert-butyl group. One common method is to react ®-3-ethylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
®-tert-butyl 3-ethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, with reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-tert-butyl 3-ethylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Medicine: It serves as a building block in the development of new drugs, especially those targeting the central nervous system and other therapeutic areas.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-ethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it can interact with neurotransmitter receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
®-tert-butyl 3-ethylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate: The enantiomer of the compound, which may exhibit different biological activity and pharmacokinetics.
tert-butyl 2-ethylpiperazine-1-carboxylate: A structural isomer with the ethyl group at a different position, leading to variations in chemical reactivity and biological effects.
tert-butyl 3-methylpiperazine-1-carboxylate: Another derivative with a methyl group instead of an ethyl group, which can influence its chemical and biological properties.
These comparisons highlight the uniqueness of ®-tert-butyl 3-ethylpiperazine-1-carboxylate in terms of its specific structure and the resulting chemical and biological characteristics.
Properties
IUPAC Name |
tert-butyl (3R)-3-ethylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJOJUNLMJMJSN-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647490 |
Source
|
Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438050-08-9 |
Source
|
Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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